

# Application Note: Reversing Multidrug Resistance with YS-370 in HEK293T-ABCB1 Transfected Cells

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | YS-370    |           |
| Cat. No.:            | B10831240 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Introduction Multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters. The most prominent of these is P-glycoprotein (P-gp), encoded by the ABCB1 gene. P-gp functions as an ATP-dependent efflux pump, actively removing a wide array of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2][3] The human embryonic kidney 293T (HEK293T) cell line, when transfected to overexpress ABCB1, serves as a robust and reliable in vitro model for studying MDR and evaluating potential inhibitors.[4]

**YS-370** is a potent, selective, and orally active inhibitor of P-glycoprotein.[6] It acts as a competitive inhibitor, blocking the efflux of P-gp substrates without altering the expression level of the transporter itself.[1] This application note provides detailed protocols for utilizing **YS-370** in HEK293T-ABCB1 cells to study the reversal of multidrug resistance.

Mechanism of Action & Signaling Pathways **YS-370** competitively binds to P-glycoprotein, thereby inhibiting the efflux of cytotoxic drugs and restoring their intracellular concentration. This action effectively resensitizes resistant cells to chemotherapy.[1][6] The expression of ABCB1 is regulated by several key signaling pathways, including PI3K/Akt and MEK/ERK, which are often dysregulated in cancer.[1][7][8] Activation of these pathways can lead to the upregulation of P-gp, contributing to acquired drug resistance.[1]



## Mechanism of ABCB1 Efflux and Inhibition by YS-370



Click to download full resolution via product page

Caption: ABCB1-mediated drug efflux and its competitive inhibition by YS-370.





Click to download full resolution via product page

Caption: Key signaling pathways that positively regulate ABCB1 gene expression.



## Experimental Protocols Protocol 1: Generation of HEK293T-ABCB1 Stable Cell Line

This protocol describes the generation of a HEK293T cell line that stably overexpresses the ABCB1 transporter.

#### Materials:

- HEK293T cells (ATCC CRL-3216)
- Dulbecco's Modified Eagle Medium (DMEM) with high glucose
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin (Pen/Strep)
- Opti-MEM™ I Reduced Serum Medium
- ABCB1 expression plasmid (with a selectable marker, e.g., neomycin resistance)
- Transfection reagent (e.g., Lipofectamine™ 3000, PEI)
- Selection antibiotic (e.g., G418/Geneticin)
- Phosphate-Buffered Saline (PBS)
- 0.25% Trypsin-EDTA

#### Procedure:

- Cell Culture: Culture HEK293T cells in complete medium (DMEM + 10% FBS + 1% Pen/Strep) at 37°C in a 5% CO<sub>2</sub> incubator. Passage cells when they reach 80-90% confluency.[9][10]
- Seeding for Transfection: The day before transfection, seed 4.5 × 10<sup>5</sup> to 6.0 × 10<sup>5</sup> cells per well in a 6-well plate with 2 mL of complete medium to achieve 70-80% confluency on the



day of transfection.[9][11]

#### Transfection:

- ∘ For each well, dilute ~2.5 μg of the ABCB1 plasmid into Opti-MEM™.
- In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's protocol.
- Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.[12]
- Add the DNA-transfection reagent complex dropwise to the cells.
- Selection: 48 hours post-transfection, begin selection by replacing the medium with complete medium containing the appropriate concentration of selection antibiotic (e.g., 500-800 μg/mL G418). The optimal concentration should be determined by a kill curve on non-transfected HEK293T cells.
- Expansion: Replace the selection medium every 3-4 days. Expand the surviving, resistant colonies.
- Verification: Confirm ABCB1 overexpression via Western Blot or qPCR and verify functional activity using a dye efflux assay (see Protocol 3).





Workflow for Generating HEK293T-ABCB1 Stable Cell Line

Click to download full resolution via product page

Verify ABCB1
Expression & Function

Caption: Workflow for creating a stable ABCB1-overexpressing cell line.

#### **Protocol 2: MDR Reversal Chemosensitivity Assay**

This assay determines the ability of **YS-370** to restore the sensitivity of HEK293T-ABCB1 cells to an ABCB1 substrate chemotherapeutic agent, such as paclitaxel or colchicine.[6]

#### Materials:

HEK293T (parental) and HEK293T-ABCB1 cells



- YS-370 (stock solution in DMSO)
- ABCB1 substrate drug (e.g., Paclitaxel)
- 96-well cell culture plates
- Cell viability reagent (e.g., MTT, PrestoBlue™, Crystal Violet)

#### Procedure:

- Cell Seeding: Seed both HEK293T and HEK293T-ABCB1 cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 μL of complete medium. Allow cells to attach overnight.
- Drug Preparation:
  - Prepare a series of dilutions of the chemotherapeutic agent (e.g., Paclitaxel) at 2x the final desired concentration.
  - Prepare solutions of YS-370 at 2x the final desired concentration. A fixed, non-toxic concentration of YS-370 that effectively inhibits P-gp should be used (e.g., 0.5-5 μM, determined empirically).
  - Prepare combination solutions containing both the chemotherapeutic agent and YS-370 at 2x concentrations.

#### Treatment:

- Add 100 μL of the 2x drug solutions to the appropriate wells. Include controls: untreated cells, cells with DMSO vehicle, cells with YS-370 alone, and cells with the chemotherapeutic agent alone.
- Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
- Viability Assessment: Measure cell viability using a preferred method (e.g., MTT assay).
   Read the absorbance on a plate reader.
- Data Analysis:



- Calculate the percentage of cell viability relative to the untreated control.
- Plot the viability against the drug concentration and determine the IC<sub>50</sub> (half-maximal inhibitory concentration) values using non-linear regression analysis.
- Calculate the Fold Resistance (FR) = IC<sub>50</sub> (HEK293T-ABCB1) / IC<sub>50</sub> (HEK293T).
- Calculate the Reversal Fold (RF) = IC₅₀ (Chemotherapeutic alone) / IC₅₀ (Chemotherapeutic + YS-370) in HEK293T-ABCB1 cells.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. spandidos-publications.com [spandidos-publications.com]
- 2. ABCB1/MDR1/P-gp employs an ATP-dependent twist-and-squeeze mechanism to export hydrophobic drugs PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryo-EM structures reveal distinct mechanisms of inhibition of the human multidrug transporter ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of ABCB1 genetic polymorphisms on the transport of rivaroxaban in HEK293 recombinant cell lines PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Roles of signaling pathways in drug resistance, cancer initiating cells and cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.igem.org [static.igem.org]
- 11. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 12. hek293.com [hek293.com]
- To cite this document: BenchChem. [Application Note: Reversing Multidrug Resistance with YS-370 in HEK293T-ABCB1 Transfected Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831240#using-ys-370-in-hek293t-abcb1transfected-cells]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com